Optimal Linker Length for ERα Degradation: PEG2 vs. PEG4 Performance
In a comparative study of PROTAC linker length on ERα degradation, a PEG2-containing PROTAC (LCL-ER(dec)-P2) achieved an IC50 of 30-50 nM for ERα binding and exhibited degradation activity that was distinct from, though less potent than, the PEG3 linker. This quantitative difference underscores that PEG2 provides a specific spatial geometry that can be advantageous for certain target/E3 ligase pairs where a shorter linker is required for optimal ternary complex formation [1].
| Evidence Dimension | ERα binding affinity and degradation activity |
|---|---|
| Target Compound Data | IC50 = 30-50 nM (ERα binding); Degradation activity observed but less potent than PEG3 linker |
| Comparator Or Baseline | PEG3 linker (LCL-ER(dec)) showed highest degradation activity; PEG4 linker (LCL-ER(dec)-P4) also evaluated |
| Quantified Difference | PEG2 and PEG4 showed comparable binding affinity (IC50 30-50 nM) but significantly reduced degradation efficacy relative to PEG3 |
| Conditions | ERα binding assay; Western blotting for ERα degradation in MCF-7 cells |
Why This Matters
This evidence demonstrates that linker length is not a linear optimization problem; a PEG2 spacer can be specifically required to achieve a distinct degradation profile, guiding procurement decisions when screening for target-specific PROTAC candidates.
- [1] Japan Pharmaceutical Manufacturers Association. (n.d.). MEDCHEM NEWS Vol.33 No.2: Optimization of Linker Length in Decoy Nucleic Acid-Type PROTACs. Retrieved from https://pharm.or.jp/medchemnewshtml/MEDCHEMNEWSVol33No2/pageindices/index24.html View Source
